molecular formula C34H55N3O4S B12411975 Apoptosis inducer 9

Apoptosis inducer 9

Cat. No.: B12411975
M. Wt: 601.9 g/mol
InChI Key: BQKBVOVTODBTCP-PZFAUQBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apoptosis Inducer 9 is a compound known for its ability to induce programmed cell death, or apoptosis, in various cell types. This compound has garnered significant attention in scientific research due to its potential applications in cancer therapy and other medical fields. Apoptosis is a crucial process in maintaining cellular homeostasis and eliminating damaged or unwanted cells, making compounds like this compound valuable tools in biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 9 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis may include organic solvents, catalysts, and specific reactants tailored to the compound’s chemical structure.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher efficiency and cost-effectiveness. This process often requires stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Apoptosis Inducer 9 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.

    Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: In these reactions, one functional group in the compound is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Apoptosis Inducer 9 has a wide range of applications in scientific research, including:

    Biology: Employed in cell culture experiments to induce apoptosis and study cellular responses.

    Medicine: Investigated for its potential in cancer therapy, where inducing apoptosis in cancer cells can help eliminate tumors.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting apoptosis pathways.

Mechanism of Action

The mechanism of action of Apoptosis Inducer 9 involves its interaction with specific molecular targets and pathways that regulate apoptosis. This compound can activate caspases, a family of proteases that play a central role in the execution of apoptosis. By triggering the activation of these enzymes, this compound initiates a cascade of events leading to cell death. The compound may also interact with other proteins and signaling pathways involved in apoptosis regulation.

Comparison with Similar Compounds

    Caspase Activators: Compounds that directly activate caspases, similar to Apoptosis Inducer 9.

    Pro-apoptotic Agents: Molecules that promote apoptosis through various mechanisms, including mitochondrial disruption and death receptor activation.

Uniqueness: this compound is unique in its specific mechanism of action and its ability to selectively induce apoptosis in targeted cells. This selectivity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other apoptosis-inducing compounds.

Properties

Molecular Formula

C34H55N3O4S

Molecular Weight

601.9 g/mol

IUPAC Name

[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate

InChI

InChI=1S/C34H55N3O4S/c1-29(2)13-9-14-34(8,41-29)21-10-16-33(7)27(21)22(38)18-24-31(5)15-12-25(30(3,4)23(31)11-17-32(24,33)6)40-26(39)19-42-28-35-20-36-37-28/h20-25,27,38H,9-19H2,1-8H3,(H,35,36,37)/t21-,22+,23-,24+,25-,27-,31-,32+,33+,34+/m0/s1

InChI Key

BQKBVOVTODBTCP-PZFAUQBASA-N

Isomeric SMILES

C[C@@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CSC6=NC=NN6)C)C)O)C

Canonical SMILES

CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CSC6=NC=NN6)C)C)O)C)C

Origin of Product

United States

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